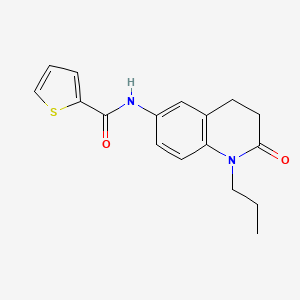
N~2~-(2-oxo-1-propyl-1,2,3,4-tetrahydro-6-quinolinyl)-2-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-(2-oxo-1-propyl-1,2,3,4-tetrahydro-6-quinolinyl)-2-thiophenecarboxamide is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been synthesized using various methods and has shown promising results in scientific research.
Applications De Recherche Scientifique
Application in Plant Biology
Summary of the Application
The compound, also known as an ABA-mimicking ligand, has been used in research related to the hormone Abscisic Acid (ABA), which is crucial for plants to resist drought and other abiotic stresses . The compound acts as a potent activator of multiple members of the family of ABA receptors .
Methods of Application
The compound was used in complex with the ABA receptor PYL2 and PP2C HAB1 . The experimental data was obtained using X-RAY DIFFRACTION with a resolution of 2.70 Å .
Results or Outcomes
The use of this ABA-mimicking ligand resulted in the activation of a gene network in Arabidopsis that is highly similar to that induced by ABA . Treatments with the compound inhibited seed germination, prevented leaf water loss, and promoted drought resistance .
Application in Synthetic Chemistry
Summary of the Application
The compound is a derivative of 4-hydroxy-2-quinolones, which are valuable in drug research and development . They have been used in the synthesis of related four-membered to seven-membered heterocycles, most of which show unique biological activities .
Methods of Application
The compound can be synthesized and used in the creation of fused ring systems . The exact methods and parameters would depend on the specific synthetic pathway being used.
Results or Outcomes
The use of this compound in synthetic chemistry has led to the creation of a variety of heterocyclic compounds, many of which have shown promising biological activities .
Application in Enzyme Inhibition
Summary of the Application
Derivatives of the compound have been identified as potent β-glucuronidase inhibitors . β-Glucuronidase enzyme slows down the process of glucuronidation, which plays an important role in the onset of colorectal carcinoma, and many other diseases .
Methods of Application
The compound can be used in docking studies to highlight the role of various chemical moieties at different positions on the 2-oxo-1,2,3,4-tetrahydropyrimidine skeleton in enzyme inhibitory activity .
Results or Outcomes
The study identified a class of potent β-glucuronidase inhibitors with the potential to be investigated further .
Application in Green Chemistry
Summary of the Application
The compound has been used in green chemistry, specifically in solvent-free synthesis . Solvent-free synthesis is a type of green chemistry that aims to reduce the use of solvents, which can be harmful to the environment .
Methods of Application
The experiment was carried out at 80 °C without solvent for 2.5 hours . The progress was monitored with Thin Layer Chromatography (TLC) .
Results or Outcomes
The results of the experiment are not specified in the source . However, the use of this compound in solvent-free synthesis could potentially contribute to more environmentally friendly chemical processes .
Application in Pharmacology
Summary of the Application
The compound has been used in pharmacology, specifically in the study of receptor binding .
Methods of Application
The compound was initially evaluated at a single concentration (10 µM) in competition radioligand binding assays at all the different receptors studied . At those receptors at which 10 µM compound achieved >40% inhibition of specific radioligand binding, competition binding curves of the compound were constructed using six or seven different concentrations of compound, starting at 0.1 nM or 1 nM till full displacement or a maximal concentration (100 µM or 300 µM) was reached .
Results or Outcomes
The results of the study are not specified in the source . However, the use of this compound in receptor binding studies could potentially contribute to our understanding of receptor-ligand interactions and drug discovery .
Propriétés
IUPAC Name |
N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c1-2-9-19-14-7-6-13(11-12(14)5-8-16(19)20)18-17(21)15-4-3-10-22-15/h3-4,6-7,10-11H,2,5,8-9H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMNBJYFFFXKQGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-2-sulfonamide](/img/structure/B2769004.png)
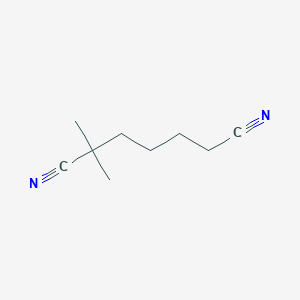
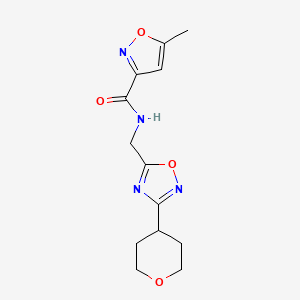
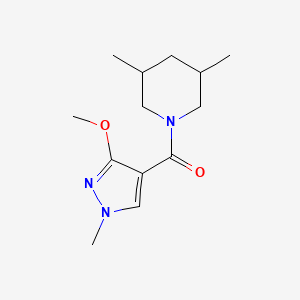
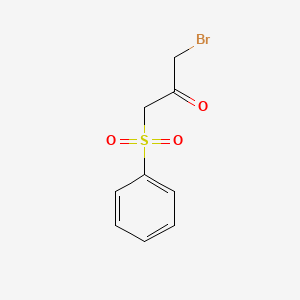
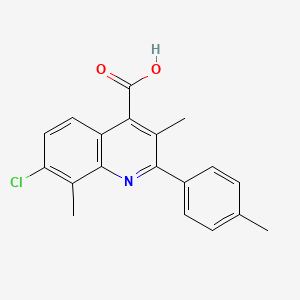
![Methyl 5-(1,3-benzodioxol-5-ylmethyl)-2-[(4-cyanobenzoyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B2769015.png)
![2-chloro-N-[2-[3-(diethylsulfamoyl)phenyl]-3H-isoindol-1-ylidene]pyridine-3-carboxamide](/img/structure/B2769016.png)
![Methyl 2-[4-(7-ethyl-3-methyl-2,6-dioxopurin-8-yl)piperazin-1-yl]acetate](/img/structure/B2769017.png)
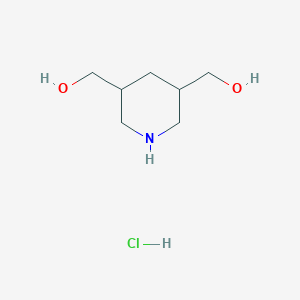
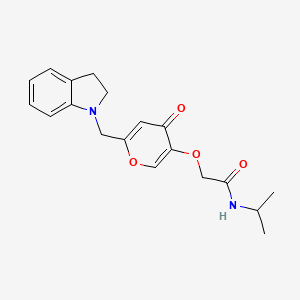
![N-[(1,4-dimethylpiperazin-2-yl)methyl]prop-2-enamide](/img/structure/B2769020.png)
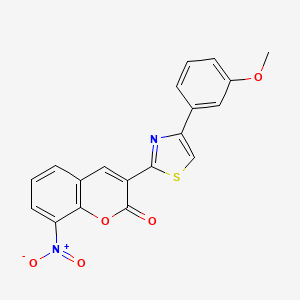
![3-Bromo-9,9'-spirobi[fluorene]](/img/structure/B2769024.png)